Indanthrone

Beschreibung

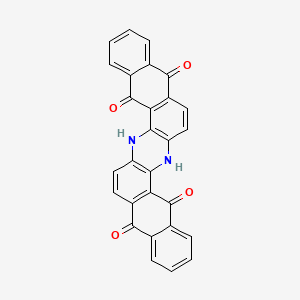

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6,8,10,14,19(28),21,23,25,29-dodecaene-5,12,20,27-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,29-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKSCJSTAHBSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14N2O4 |

Source

|

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026280 |

Source

|

| Record name | Vat Blue 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vat blue 4 appears as blue needles with a metallic luster or fine fluffy deep blue powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid, Other Solid, Blue solid; [Merck Index] |

Source

|

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN ORGANIC SOLVENTS, SOL IN CONCENTRATED SULFURIC ACID, IN DILUTE ALKALI SOLN, INSOL IN WATER, ALCOHOL, ETHER, ACETONE, & BENZENE, SOL IN ANILINE (GREEN-BLUE) |

Source

|

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT BLUE 60 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BLUE POWDER, BLUE NEEDLES | |

CAS No. |

81-77-6, 88507-35-1, 50926-10-8 |

Source

|

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Blue 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Blue 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat Blue 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 6,15-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R68OT0N83K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT BLUE 60 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

878 to 932 °F (decomposes) (NTP, 1992) |

Source

|

| Record name | VAT BLUE 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Indanthrone CAS number and chemical structure

This technical guide provides a comprehensive overview of Indanthrone, tailored for researchers, scientists, and professionals in drug development. The document covers its fundamental chemical properties, synthesis, and physical characteristics, presenting data in a structured and accessible format.

Chemical Identity and Structure

Indanthrone, also known as Indanthrene, is a synthetic organic pigment and vat dye.[1][2] It is recognized for its exceptional lightfastness and stability, making it a subject of interest in materials science and potentially as a scaffold in medicinal chemistry.[1][2]

-

IUPAC Name: 6,15-Dihydrodinaphtho[2,3-a:2′,3′-h]phenazine-5,9,14,18-tetrone[2]

-

Synonyms: C.I. Pigment Blue 60, C.I. Vat Blue 4, Indanthren Blue RSN[2][3][4]

The chemical structure of Indanthrone consists of two anthraquinone units linked by two amine groups, forming a large, planar, polycyclic aromatic system.[1]

Physicochemical Properties

The quantitative properties of Indanthrone are summarized in the table below, providing a clear reference for experimental design and material characterization.

| Property | Value | Citations |

| Molecular Weight | 442.43 g/mol | [2][5][6] |

| Appearance | Dark blue solid, needles with a metallic luster | [1][2] |

| Melting Point | 470–500 °C (decomposes) | [1][2][7] |

| Density | 1.6 g/mL | [2][7] |

| Solubility in Water | Insoluble | [2][7] |

| Solubility (Organic) | Slightly soluble in hot chloroform, quinoline; Insoluble in acetone, ethanol, toluene. | [1] |

| Solubility (Acidic) | Soluble in concentrated Sulphuric acid | [1] |

| UV max (on cellophane) | 278 nm | [4] |

| UV max (in alcohol) | 216 nm, 255 nm, 292.5 nm, 371 nm | [4] |

Experimental Protocol: Synthesis of Indanthrone

The primary method for synthesizing Indanthrone is through the dimerization of 2-aminoanthraquinone under strongly alkaline conditions. This protocol is a foundational procedure for obtaining the molecule.

Objective: To synthesize Indanthrone from 2-aminoanthraquinone.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Solvent (e.g., a high-boiling point solvent like nitrobenzene or water under pressure)

-

Oxidizing agent (e.g., air, potassium nitrate)

Methodology:

-

Preparation of Reaction Mixture: A mixture of 2-aminoanthraquinone and a stoichiometric excess of potassium hydroxide is prepared in a suitable high-boiling point solvent.

-

Dimerization: The mixture is heated to a high temperature, typically between 220-235 °C.[2][8] Under these strongly alkaline conditions, two molecules of 2-aminoanthraquinone undergo a condensation reaction to form an intermediate.[2]

-

Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization, forming the core heterocyclic structure of Indanthrone.[2][8]

-

Oxidation: The cyclized intermediate is then oxidized to yield the final Indanthrone product. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent.[2]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled. The solid product is isolated by filtration. It is then washed thoroughly with water and organic solvents to remove unreacted starting materials and byproducts, followed by drying to yield the final pure Indanthrone pigment.

Visualization of Synthesis Workflow

The logical flow of the Indanthrone synthesis process is depicted below. This diagram illustrates the key transformations from the starting material to the final product.

Caption: Workflow for the synthesis of Indanthrone.

Role in Cellular Signaling Pathways

While Indanthrone and its derivatives are established as high-performance pigments and have been explored as organic semiconductors, detailed investigations into their specific interactions with cellular signaling pathways are not extensively documented in the public literature.[7][9] Research into molecules with similar polycyclic aromatic structures has sometimes revealed interactions with pathways like NF-κB or MAPK, but direct evidence linking Indanthrone to a specific signaling cascade in a drug development context is not available in the provided search results.[10][11]

Therefore, a diagram of a specific signaling pathway modulated by Indanthrone cannot be provided at this time. Further research, including cell-based assays and mechanistic studies, would be required to elucidate any potential role of Indanthrone as a modulator of intracellular signaling.

References

- 1. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 2. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 3. wpachem.com [wpachem.com]

- 4. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. indanthrene - Wikidata [wikidata.org]

- 7. Indanthrone blue - Wikiwand [wikiwand.com]

- 8. Bleu d'indanthrène — Wikipédia [fr.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signal transduction - Wikipedia [en.wikipedia.org]

Synthesis of Indanthrone from 2-aminoanthraquinone

An In-depth Technical Guide to the Synthesis of Indanthrone from 2-Aminoanthraquinone

Introduction

Indanthrone, also known as Indanthrene Blue RS (CI Vat Blue 4, CI Pigment Blue 60), is a high-performance organic pigment and vat dye with the chemical formula C₂₈H₁₄N₂O₄.[1] First synthesized in 1901, it was the first anthraquinone vat dye and remains one of the most important due to its exceptional fastness properties, including resistance to light, weather, and chemical agents like chlorine.[2][3] Its primary application is in the dyeing of cotton and other cellulosic fibers, and as a pigment in high-quality paints, enamels, and plastics.[1][3][4]

The principal industrial synthesis of Indanthrone involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures.[1][3] This guide provides a detailed technical overview of this synthesis, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Reaction Mechanism and Pathway

The synthesis of Indanthrone from 2-aminoanthraquinone is a condensation reaction. It proceeds via the dimerization of two molecules of 2-aminoanthraquinone in a fused caustic alkali melt, typically potassium hydroxide (KOH), at temperatures ranging from 220–235 °C.[1] The reaction involves the formation of an intermediate, which then undergoes intramolecular cyclization followed by oxidation to yield the final Indanthrone structure.[1] The use of an oxidizing agent, such as an alkali metal nitrate or chlorate, is often incorporated to facilitate the final oxidation step and improve the overall yield.[5]

Caption: Reaction pathway for the synthesis of Indanthrone.

Experimental Protocols

Protocol 1: Fused Caustic Alkali Method

This protocol is based on the industrial process involving a fused alkali melt.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Potassium nitrate (KNO₃) or Sodium chlorate (NaClO₃)

-

Water

Procedure:

-

A fused caustic alkali mixture is prepared by heating potassium hydroxide in a suitable high-temperature reactor.

-

An aqueous slurry of 2-aminoanthraquinone is prepared. An oxidizing agent, such as potassium nitrate, can be dissolved into this slurry.[5]

-

The 2-aminoanthraquinone slurry is added gradually, with constant stirring, to the fused caustic alkali mixture. The temperature of the mixture is maintained between 195 and 250 °C.[5]

-

The reaction mixture is heated and stirred at a temperature between 220 and 245 °C for 1 to 4 hours, until the formation of Indanthrone is substantially complete.[5]

-

After the reaction, the hot melt is carefully poured into a sufficient quantity of water to dissolve the excess alkali and other soluble components.

-

The crude Indanthrone product precipitates as a solid.

-

The solid is recovered by filtration, washed thoroughly with hot water until neutral, and then dried.

Protocol 2: Purification of Crude Indanthrone

For high-performance applications, crude Indanthrone requires purification to achieve the desired coloristic properties and purity.

Materials:

-

Crude Indanthrone

-

Concentrated sulfuric acid (95-100%)

-

Nitric acid (optional, as an oxidizing agent)

-

Aqueous solution of a reducing agent (e.g., ferrous sulfate or sodium bisulfite)

-

Water

Procedure:

-

Crude Indanthrone is dissolved in concentrated sulfuric acid (95-100%) with stirring at a temperature of 25-30 °C.[6] Approximately 10 to 15 parts by weight of 100% sulfuric acid are used per part of Indanthrone.[6]

-

(Optional) For further purification, an oxidizing agent such as nitric acid may be added to the sulfuric acid solution at 20-40 °C to remove impurities.[6]

-

The sulfuric acid solution is then "drowned" by pouring it into a large volume of an aqueous solution, which may contain a reducing agent to neutralize any excess oxidizing agent used in the previous step.[6]

-

The purified Indanthrone pigment precipitates out of the solution.

-

The pigment is recovered by filtration, washed extensively with water to remove all traces of acid, and then dried.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of Indanthrone.

| Parameter | Value/Range | Reference | Notes |

| Reactants | |||

| 2-Aminoanthraquinone | 1 part (by weight) | [5] | Starting material. |

| Potassium Hydroxide | 4-10 parts (by weight) | [5] | Fused alkali medium. |

| Oxidizing Agent (e.g., KNO₃) | 0.1-0.5 parts (by weight) | [5] | Improves yield. |

| Reaction Conditions | |||

| Temperature | 195 - 250 °C | [5] | Optimal range is 220-245 °C.[5] |

| Reaction Time | 1 - 4 hours | [5] | Dependent on scale and temperature. |

| Purification | |||

| Sulfuric Acid Concentration | 95 - 100% | [6] | For dissolving crude product. |

| H₂SO₄ to Indanthrone Ratio | 10:1 to 15:1 (by weight) | [6] | Ensures complete dissolution. |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of Indanthrone is illustrated below.

Caption: General workflow for Indanthrone synthesis and purification.

Conclusion

The synthesis of Indanthrone from 2-aminoanthraquinone via caustic fusion is a well-established and robust industrial process. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and the ratio of reactants. High-purity Indanthrone, suitable for demanding pigment and dye applications, is achieved through a critical purification step involving dissolution in concentrated sulfuric acid. The detailed protocols and data presented in this guide offer a comprehensive technical foundation for the laboratory-scale synthesis and purification of this historically significant colorant.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. US1990954A - Process of preparing indanthrene blue - Google Patents [patents.google.com]

- 6. US3242182A - Indanthrone process - Google Patents [patents.google.com]

The Discovery and Enduring Legacy of Indanthrone: A Technical Guide

Introduction

Indanthrone, a synthetic vat dye first synthesized in 1901, represents a pivotal moment in the history of chemical dyes. Its discovery not only provided a lightfast and washfast blue dye that surpassed the natural indigo it was designed to emulate, but it also laid the groundwork for the development of a new class of high-performance colorants. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of Indanthrone, tailored for researchers, scientists, and professionals in drug development who may utilize its unique chromophoric and electronic properties.

Historical Context and Discovery

The late 19th and early 20th centuries were a period of intense innovation in synthetic dye chemistry, largely driven by the German chemical industry. Building on the synthesis of indigo by BASF in 1897, the race was on to develop new dyes with superior properties.[1][2] It was in this competitive environment that René Bohn, a chemist at Badische Anilin- & Sodafabrik (BASF), made a serendipitous discovery in 1901.

While attempting to produce a new substituted indigo derivative through the alkaline fusion of 2-aminoanthraquinone, Bohn unexpectedly synthesized a brilliant blue dye with exceptional fastness properties.[3] This new compound was named "Indanthren," a portmanteau of "Indigo from Anthracene."[4] The name was later changed to Indanthrone, and "Indanthren" became a brand name for a line of high-quality vat dyes produced by BASF.[3] The introduction of Indanthrone and other indanthrene dyes was a significant commercial success for BASF, further establishing Germany's dominance in the global dye market.[2]

Chemical Synthesis of Indanthrone

The synthesis of Indanthrone involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures.[5] The general reaction proceeds via an intermediate which then undergoes intramolecular cyclization and oxidation to form the final Indanthrone molecule.[5]

Historical Synthesis (Early 20th Century)

Modern Experimental Protocol

A more recent, well-documented procedure for the synthesis of Indanthrone is outlined below. This method provides a high yield and a well-defined purification process.

Reaction Scheme:

Caption: General synthesis pathway of Indanthrone.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Methanol

-

Water

Procedure:

-

A mixture of 2-aminoanthraquinone and a eutectic mixture of potassium hydroxide and sodium hydroxide is heated to 220-235 °C with stirring.

-

The reaction is maintained at this temperature for a specified period to allow for the dimerization and cyclization to occur.

-

The reaction mixture is then cooled, and the solid product is isolated.

-

The crude product is purified by vatting. This involves reducing the insoluble Indanthrone to its soluble leuco form using an alkaline solution of sodium dithionite.

-

The soluble leuco form is then re-oxidized by air, precipitating the purified Indanthrone.

-

The purified solid is washed with water and methanol and then dried.

This modern adaptation of the original fusion process can achieve yields of up to 90%.

Physicochemical Properties of Indanthrone

Indanthrone is a dark blue, crystalline solid with a metallic luster. Its robust chemical structure imparts excellent stability and fastness properties, making it a highly durable pigment and dye.

| Property | Value |

| Chemical Formula | C₂₈H₁₄N₂O₄ |

| Molar Mass | 442.43 g/mol |

| Appearance | Dark blue needles or powder |

| Melting Point | 470-500 °C |

| CAS Number | 81-77-6 |

| C.I. Name | Vat Blue 4, Pigment Blue 60 |

| Solubility | Insoluble in water and most organic solvents. Soluble in concentrated sulfuric acid. |

| UV-Vis Absorption Maxima (in solution) | 284 nm, 641 nm |

Spectroscopic Characterization

The complex aromatic structure of Indanthrone gives rise to a characteristic spectroscopic fingerprint.

-

UV-Visible Spectroscopy: In solution, Indanthrone exhibits strong absorption bands in both the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maximum in the visible region is responsible for its intense blue color.[7]

-

Infrared Spectroscopy: The infrared spectrum of Indanthrone shows characteristic absorption bands corresponding to the vibrations of its functional groups, including the carbonyl (C=O) and amine (N-H) groups within its polycyclic structure.

Applications

The exceptional stability of Indanthrone has led to its use in a variety of applications beyond textile dyeing.

-

Pigments: As Pigment Blue 60, it is used in high-performance coatings, plastics, and inks where lightfastness and weather resistance are critical.

-

Organic Electronics: More recently, the unique electronic properties of Indanthrone and its derivatives have attracted interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

-

Biomedical Research: The Indanthrone scaffold has been explored as a starting point for the synthesis of novel compounds with potential applications in drug delivery and targeted therapies.

Logical Relationships and Workflows

Historical Timeline of Indanthrone Discovery

Caption: A timeline of the key events in the discovery of Indanthrone.

Experimental Workflow for Indanthrone Synthesis and Characterization

Caption: A typical workflow for the laboratory synthesis and characterization of Indanthrone.

The discovery of Indanthrone by René Bohn in 1901 was a landmark achievement in the field of synthetic dyes. Its exceptional fastness properties set a new standard for colorant technology and spurred further research into anthraquinone-based dyes. Today, more than a century after its initial synthesis, Indanthrone remains a commercially important pigment, and its unique molecular structure continues to inspire new research in materials science and medicinal chemistry. This enduring legacy is a testament to the pioneering work of early 20th-century chemists and the remarkable properties of this iconic blue dye.

References

- 1. basf.com [basf.com]

- 2. basf.com [basf.com]

- 3. basf.com [basf.com]

- 4. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indanthrone dye revisited after sixty years - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Indanthrone's Solubility Profile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indanthrone (C.I. Pigment Blue 60; C.I. Vat Blue 4; CAS 81-77-6) is a high-performance synthetic organic pigment renowned for its exceptional lightfastness and stability.[1][2][3][4] These very properties, however, contribute to its generally low solubility in common organic solvents, a critical consideration for its application in various formulations, including paints, inks, plastics, and potentially, drug delivery systems.[1][2][5] This technical guide provides a comprehensive overview of the available solubility data for indanthrone in organic solvents, details experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

Quantitative solubility data for indanthrone in a wide range of organic solvents is sparse in publicly available literature. The existing information is largely qualitative, with some semi-quantitative data points. The following table summarizes the available data to provide a comparative overview. It is important to note the general characterization of indanthrone as being "practically insoluble" in most standard organic solvents.[6]

| Solvent | CAS Number | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Acetone | 67-64-1 | Insoluble[5][7][8][9] | - |

| Chloroform (hot) | 67-66-3 | Slightly Soluble[5][7][8][9][10][11] | - |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[12] | - |

| Ethanol | 64-17-5 | Insoluble[7][8][10] | - |

| o-Chlorophenol | 95-57-8 | Slightly Soluble[5][7][8][9][10][11] | - |

| Pyridine (hot) | 110-86-1 | Insoluble[5][11] | - |

| Quinoline | 91-22-0 | Slightly Soluble[5][7][8][9][10][11] | - |

| Toluene | 108-88-3 | Insoluble[7][8][10] | - |

| Xylene | 1330-20-7 | Insoluble[7][8][10] | - |

| Acetic Acid | 64-19-7 | Insoluble[5][7][8][9] | - |

| Unspecified Solvent | - | - | < 1 mg/mL at 21°C[6] |

| Unspecified Solvent | - | - | < 0.1 g/100 mL at 21°C[5][11] |

Experimental Protocols for Solubility Determination

For a precise quantification of indanthrone's solubility in a specific organic solvent, the following experimental protocols are recommended.

Gravimetric Method

This method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

1. Preparation of a Saturated Solution:

- Add an excess amount of indanthrone powder to a known volume of the organic solvent of interest in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

- Agitate the mixture (e.g., using a magnetic stirrer or a shaker) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at the desired value throughout this period.

- After the equilibration period, cease agitation and allow the undissolved solid to settle.

2. Sample Withdrawal and Filtration:

- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled volumetric pipette to maintain the experimental temperature.

- Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.2 µm PTFE syringe filter) to remove any suspended solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.

3. Solvent Evaporation and Mass Determination:

- Transfer the filtered, saturated solution into a pre-weighed, dry evaporating dish.

- Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solvent, or using a rotary evaporator) until the indanthrone is left as a dry residue.

- Place the evaporating dish containing the dry indanthrone residue in a vacuum oven at a suitable temperature to remove any residual solvent.

- Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.

- Repeat the drying and weighing steps until a constant mass is achieved.

4. Calculation of Solubility:

- The mass of the dissolved indanthrone is the final constant mass of the dish and residue minus the initial mass of the empty dish.

- The solubility can then be expressed in various units, such as grams per liter (g/L), by dividing the mass of the dissolved indanthrone by the volume of the solvent sample taken.

Spectrophotometric Method

This method is particularly useful for colored compounds like indanthrone and can be more sensitive than the gravimetric method. It relies on the relationship between the absorbance of light and the concentration of the solute (Beer-Lambert Law).

1. Preparation of a Calibration Curve:

- Prepare a series of standard solutions of indanthrone in the chosen solvent with known concentrations. This may require a solvent in which indanthrone has a higher, known solubility, followed by dilution in the solvent of interest if direct dissolution is too low for accurate weighing.

- Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for indanthrone in that solvent.

- Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear relationship will provide the basis for determining the concentration of unknown samples.

2. Preparation and Analysis of the Saturated Solution:

- Prepare a saturated solution of indanthrone in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).

- After filtration, dilute a known volume of the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

- Measure the absorbance of the diluted solution at the λmax.

3. Calculation of Solubility:

- Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

- The solubility can then be expressed in the desired units (e.g., mol/L or g/L).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the solubility of a pigment like indanthrone.

Caption: Workflow for Determining Pigment Solubility.

References

- 1. Pigment Blue 60 [dyestuffintermediates.com]

- 2. Pigment blue 60|Pigment Blue A3R|CAS No.81-77-6|C.I. No.pigment blue 60 [xcolorpigment.com]

- 3. Pigment Blue 60 - SY Chemical Co., Ltd. [sypigment.com]

- 4. ulprospector.com [ulprospector.com]

- 5. C.I.Vat Blue 4 [chembk.com]

- 6. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. VAT BLUE 4|CAS NO.81-77-6 [chinainterdyes.com]

- 9. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 10. Vat Blue 4,Vat Blue 4 Dye [xcwydyes.com]

- 11. chembk.com [chembk.com]

- 12. medkoo.com [medkoo.com]

Indanthrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrone, also known as Indanthrene Blue RS, is a synthetic organic pigment and vat dye belonging to the anthraquinone class. First synthesized in 1901, it is highly valued for its exceptional lightfastness and stability, making it a crucial colorant in various industrial applications, including textiles, paints, and plastics.[1] Beyond its role as a pigment, Indanthrone has been explored for its properties as an organic semiconductor.[1] This guide provides a detailed overview of the molecular characteristics, synthesis, and analytical methodologies related to Indanthrone.

Molecular and Physicochemical Properties

Indanthrone is a large, planar molecule with a complex aromatic structure. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₄N₂O₄ | [2] |

| Molecular Weight | 442.43 g/mol | [2] |

| IUPAC Name | 6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone | [1] |

| CAS Number | 81-77-6 | [1] |

| Appearance | Blue needles with a metallic luster or a fine, fluffy deep blue powder. | [2] |

| Melting Point | 470-500 °C (decomposes) | |

| Solubility | Insoluble in water and most organic solvents. Soluble in concentrated sulfuric acid. | [3] |

| UV max | 278 nm | [3] |

Experimental Protocols

Synthesis of Indanthrone

The primary industrial synthesis of Indanthrone involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures.[1] While precise, step-by-step laboratory protocols are not extensively published, the general procedure is as follows:

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (or a mixture of potassium and sodium hydroxides)

-

An oxidizing agent (e.g., potassium nitrate or chlorate)

-

High-boiling point inert solvent (optional)

General Procedure:

-

A mixture of 2-aminoanthraquinone and a strong base, such as potassium hydroxide, is prepared. An oxidizing agent is often included in the reaction mixture.[4]

-

The mixture is heated to a high temperature, typically in the range of 220-250 °C.[1][4]

-

The reaction is carried out for several hours with stirring to ensure complete dimerization and subsequent cyclization.[4]

-

During the reaction, an intermediate is formed which then intramolecularly cyclizes and is oxidized to form the Indanthrone structure.[1]

-

After the reaction is complete, the mixture is cooled and then poured into water.[4]

-

Air is often bubbled through the aqueous mixture to ensure complete precipitation and oxidation of the product.[4]

-

The solid Indanthrone pigment is then collected by filtration, washed thoroughly with water to remove excess alkali and other impurities, and dried.

It is important to note that the reaction conditions, such as temperature, reaction time, and the ratio of reactants, can significantly influence the yield and purity of the final product.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable technique for the analysis of non-volatile, thermally labile compounds like Indanthrone. A reverse-phase HPLC method would be the most common approach.

-

Column: A C18 or C8 stationary phase would be a logical starting point.

-

Mobile Phase: Due to the nonpolar nature of Indanthrone, a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water would be appropriate. Gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be necessary to achieve good separation from any impurities.

-

Detector: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting Indanthrone, which has a chromophore that absorbs in the UV-visible region.

-

Sample Preparation: The primary challenge for HPLC analysis is the insolubility of Indanthrone in common HPLC solvents. Dissolving the sample in a small amount of a strong solvent like concentrated sulfuric acid followed by careful dilution with the mobile phase, or using a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) might be necessary. Sample filtration through a compatible membrane filter before injection is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct GC-MS analysis of Indanthrone is challenging due to its high molecular weight and low volatility. Derivatization would likely be required to increase its volatility.

-

Sample Preparation: A derivatization step, such as silylation, could be explored to make the molecule more amenable to GC analysis. The sample would need to be dissolved in a suitable organic solvent.[5]

-

GC Conditions: A high-temperature capillary column would be necessary. The injector and oven temperatures would need to be optimized to ensure volatilization without thermal degradation.

-

Mass Spectrometry: The mass spectrometer would provide fragmentation patterns that could confirm the identity of the compound and any related impurities.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature detailing the specific interaction of Indanthrone with biological signaling pathways. While some anthraquinone derivatives have been studied for their pharmacological activities, including potential antitumor and antioxidant properties, specific data on Indanthrone's mechanism of action in biological systems is not available.[6][7] Therefore, a diagram of a signaling pathway directly involving Indanthrone cannot be provided at this time.

Visualization of the Synthesis Pathway

To fulfill the requirement for a logical diagram, the chemical synthesis pathway of Indanthrone from 2-aminoanthraquinone is presented below.

Caption: Chemical synthesis pathway of Indanthrone.

References

- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 2. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indanthrone blue - CAMEO [cameo.mfa.org]

- 4. US1990954A - Process of preparing indanthrene blue - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Marine Anthraquinones: Pharmacological and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of Indanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Indanthrone (CI Pigment Blue 60, Vat Blue 4), a high-performance organic pigment. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with detailed experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of Indanthrone in various applications, including pharmaceuticals and advanced materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Indanthrone reveals its characteristic electronic transitions in the visible region, which are responsible for its intense blue color. The absorption maxima are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Indanthrone

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Aqueous Solution | 605, 640, 705[1] | Data not readily available |

| Alcohol | 216, 255, 292.5, 371 | Data not readily available |

Note: While the absorption maxima are reported, molar absorptivity data for Indanthrone is not widely available in the literature. This is likely due to its poor solubility in common spectroscopic solvents, which complicates accurate concentration determination for Beer-Lambert law calculations.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of Indanthrone.

Materials:

-

Indanthrone sample

-

Spectroscopic grade solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or concentrated sulfuric acid for solubilization)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Due to the low solubility of Indanthrone, a suitable solvent must be chosen. DMF or DMSO can be effective. For complete dissolution, careful heating or sonication may be required. Concentrated sulfuric acid can also be used, but care must be taken due to its corrosive nature.

-

Prepare a stock solution of Indanthrone of a known concentration (e.g., 1 mg/mL) by accurately weighing the sample and dissolving it in a volumetric flask with the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range, resulting in an absorbance between 0.1 and 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for the recommended time.

-

Set the wavelength range for the scan, typically from 200 to 800 nm for a colored compound like Indanthrone.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the Indanthrone solution to be analyzed, then fill the cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is accurately known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Indanthrone shows characteristic absorptions corresponding to its complex aromatic and quinonoid structure.

Table 2: Characteristic IR Absorption Bands of Indanthrone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium | N-H stretching vibrations of the secondary amine |

| ~1680 - 1640 | Strong | C=O stretching vibrations (quinone) |

| ~1600 - 1450 | Strong | C=C stretching vibrations (aromatic rings) |

| ~1300 - 1200 | Medium | C-N stretching vibrations |

| Below 900 | Medium | C-H out-of-plane bending (aromatic) |

Data interpreted from the Infrared and Raman Users Group (IRUG) spectrum of Pigment Blue 60.

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a solid sample like Indanthrone using the Attenuated Total Reflectance (ATR) technique.

Materials:

-

Indanthrone sample (as a fine powder)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Instrument Setup:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the powdered Indanthrone sample onto the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of experimental data, theoretical prediction of NMR chemical shifts based on the molecular structure and known substituent effects in aromatic systems provides a valuable alternative.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The complex and largely aromatic structure of Indanthrone would result in a ¹H NMR spectrum with signals predominantly in the aromatic region (δ 7.0-9.0 ppm). The ¹³C NMR spectrum would show a multitude of signals in the aromatic region (δ 110-150 ppm) and downfield signals for the carbonyl carbons (δ > 180 ppm). A precise prediction requires computational chemistry methods.

Experimental Protocol for NMR Spectroscopy (for poorly soluble compounds)

This protocol provides a general approach for attempting to acquire NMR data for a poorly soluble compound like Indanthrone.

Materials:

-

Indanthrone sample

-

High-boiling point deuterated solvents (e.g., DMSO-d₆, Pyridine-d₅)

-

NMR spectrometer (high-field recommended, e.g., 500 MHz or higher)

-

NMR tubes

-

Sonication bath

-

Heating block or variable temperature probe for the NMR spectrometer

Procedure:

-

Solvent Selection and Sample Preparation:

-

Attempt to dissolve a small amount of Indanthrone (typically 5-10 mg) in about 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a common choice for poorly soluble compounds.

-

Use sonication to aid dissolution. Gentle heating may also be employed, but care must be taken to avoid thermal degradation of the sample.

-

If the sample remains largely insoluble, a higher temperature NMR experiment can be attempted using a variable temperature probe.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A large number of scans may be necessary to obtain a reasonable signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will likely require a very long acquisition time (several hours to overnight) due to the low natural abundance of ¹³C and the poor solubility of the sample.

-

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be attempted if a sufficiently concentrated sample can be prepared, which would aid in the assignment of the complex spectra.

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software.

-

Attempt to identify and assign the resonances based on their chemical shifts, multiplicities, and integration (for ¹H NMR).

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a compound like Indanthrone and the logical relationship between the different spectroscopic techniques.

Caption: Experimental workflow for the spectroscopic analysis of Indanthrone.

Caption: Logical relationship of spectroscopic methods in structural elucidation.

References

Indanthrone: A Technical Guide to Health and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety data for Indanthrone (C.I. Pigment Blue 60, CAS No. 81-77-6). The information is compiled from Safety Data Sheets (SDS), toxicological databases, and regulatory guidelines to support researchers, scientists, and drug development professionals in performing accurate risk assessments and ensuring safe handling of this compound.

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for Indanthrone.

Table 1: Acute Toxicity

| Endpoint | Test Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | 2000 mg/kg | Harmful if swallowed (GHS Category 4) | [1][2] |

| LD50 | Rat | Inhalation | No mortalities reported | Not Classified | [3] |

Table 2: Irritation and Sensitization

| Endpoint | Test Species | Result | Classification | Source |

| Skin Irritation | Rabbit | Non-irritating | Not Classified | [3] |

| Potential for irritation | Not Classified | [1] | ||

| Eye Irritation | Rabbit | Non-irritating | Not Classified | [3] |

| Potential for irritation | Not Classified | [1] | ||

| Skin Sensitization | Data not available | Not Classified | - |

Table 3: Genetic and Chronic Toxicity

| Endpoint | Test Type | Result | Classification | Source |

| Mutagenicity | Data not available | Not Classified | - | [1] |

| Carcinogenicity | Data not available | Not Classified | - | [1] |

| Reproductive Toxicity | Data not available | Not Classified | - | [1] |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are outlined below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of Indanthrone was likely determined using a method similar to the OECD 420 Fixed Dose Procedure. This method is designed to identify a dose that causes evident toxicity but avoids the use of lethality as an endpoint.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, is withheld) for a defined period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The dose level is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The test determines the dose at which evident toxicity is observed. This information is used for hazard classification.

Skin Irritation (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

The assessment of skin irritation potential for Indanthrone would follow a protocol similar to OECD Guideline 404.

-

Test Animals: Albino rabbits are the recommended species.

-

Preparation: A small area of the animal's back is shaved 24 hours before the test.

-

Application: A 0.5 g sample of the solid test substance, moistened with a small amount of water, is applied to the shaved skin under a gauze patch.

-

Exposure: The patch is left in place for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.

-

Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Eye Irritation (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

The potential for Indanthrone to cause eye irritation is assessed using a method like OECD Guideline 405.

-

Test Animals: Albino rabbits are used for this test.

-

Application: A small amount of the test substance (e.g., 0.1 mL of a liquid or a defined weight of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity of the ocular reactions is scored, and the reversibility of the effects is observed over a period of up to 21 days.

Visualizations

Chemical Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the potential hazards of a chemical substance like Indanthrone.

Caption: A generalized workflow for chemical hazard and risk assessment.

Potential Routes of Exposure and Health Effects of Indanthrone

This diagram illustrates the potential routes by which individuals may be exposed to Indanthrone and the associated health effects based on the available data.

Caption: Potential exposure routes and health effects of Indanthrone.

References

An In-depth Technical Guide to Indanthrone Derivatives: Core Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanthrone, a robust organic pigment, and its derivatives are emerging as a significant class of molecules with diverse applications ranging from materials science to medicine. This technical guide provides a comprehensive overview of the core properties of indanthrone derivatives, with a particular focus on their synthesis, physicochemical characteristics, and burgeoning potential in drug development. This document details the synthesis of key derivatives, summarizes their quantitative properties in tabular format, and elucidates their biological activities, including their promising role as photosensitizers in Photodynamic Therapy (PDT) for cancer. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanism of action.

Introduction to Indanthrone and its Derivatives

Indanthrone (C₂₈H₁₄N₂O₄), also known as Pigment Blue 60 or Vat Blue 4, is a large polycyclic aromatic hydrocarbon consisting of two fused anthraquinone units.[1] Its planar, electron-rich structure is responsible for its intense blue color and remarkable stability, which has led to its widespread use as a pigment in various industries.[1] The core indanthrone structure can be chemically modified to produce a range of derivatives with tailored properties. Functionalization, such as halogenation or the introduction of amino groups, can significantly alter the molecule's electronic, photophysical, and biological characteristics, opening up new avenues for their application, particularly in the realm of medicinal chemistry.

While the parent indanthrone molecule is largely insoluble in common solvents, derivatization can enhance solubility and introduce specific functionalities for targeted biological interactions. This guide will focus on halogenated and amino-functionalized indanthrone derivatives, exploring their synthesis and potential as therapeutic agents.

Synthesis of Indanthrone Derivatives

The synthesis of indanthrone derivatives typically starts from the parent indanthrone molecule or from substituted 2-aminoanthraquinones. The core indanthrone structure is synthesized by the dimerization of 2-aminoanthraquinone in a strongly alkaline medium at high temperatures (220-235 °C).[1]

Halogenation of Indanthrone

Halogenated indanthrone derivatives can be prepared through electrophilic substitution reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in an appropriate solvent.

Experimental Protocol: Synthesis of 2-Bromo-3-aminobenzo[de]anthracen-7-one (A model reaction based on a related structure)

This protocol is adapted from the synthesis of a related brominated aminobenzanthrone and serves as a representative example of halogenation.[2]

-

Dissolution: Dissolve 3-aminobenzanthrone in dimethylformamide (DMF).

-

Cooling: Cool the solution to -20 °C in an ice-salt bath.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the cooled solution while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

-

Filtration and Washing: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., toluene/ethyl acetate).

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4][5]

Synthesis of Amino-functionalized Indanthrone Derivatives

Amino groups can be introduced onto the indanthrone skeleton through nucleophilic substitution of a suitable leaving group, such as a halogen.

Experimental Protocol: Synthesis of an Amino-substituted Benzanthrone Derivative (A model reaction)

This protocol is a general representation of nucleophilic aromatic substitution to introduce an amino group.[6]

-

Reactant Mixture: In a round-bottom flask, combine the halogenated benzanthrone derivative, the desired aliphatic amine, and a high-boiling point solvent such as 1-methyl-2-pyrrolidone.

-

Heating: Heat the reaction mixture at a temperature range of 90-100 °C for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Precipitation: After completion, cool the reaction mixture and add a mixture of ethanol and water to precipitate the product.

-

Filtration and Drying: Filter the solid product and dry it.

-

Purification: Dissolve the crude product in a suitable solvent like dichloromethane and purify using column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using spectroscopic techniques such as NMR and mass spectrometry.[3][4][5]

Physicochemical Properties of Indanthrone Derivatives

The introduction of different functional groups onto the indanthrone core significantly influences its physicochemical properties. These properties are crucial for determining the potential applications of the derivatives.

| Derivative Type | Property | Typical Values/Observations | Citation(s) |

| Parent Indanthrone | Molecular Formula | C₂₈H₁₄N₂O₄ | [1] |

| Molar Mass | 442.43 g/mol | [1] | |

| Appearance | Dark blue solid | [1] | |

| Melting Point | 470-500 °C (decomposes) | [1] | |

| Solubility | Insoluble in water and most common organic solvents. | [1] | |

| Halogenated Derivatives | Solubility | Generally remains low in polar solvents, but may increase in specific organic solvents. | |

| Color | The color may shift depending on the halogen and its position. | ||

| Photophysical Properties | Halogenation can lead to a bathochromic (red) shift in absorption and emission spectra.[2] | [2] | |

| Amino-functionalized Derivatives | Solubility | The introduction of amino groups can slightly improve solubility in certain organic solvents. | [6] |

| Color | Typically red-orange with intense fluorescence.[6] | [6] | |

| Photophysical Properties | Exhibit strong fluorescence and solvatochromism (color change with solvent polarity) due to intramolecular charge transfer.[7] | [7] |

Biological Activities and Therapeutic Potential

The unique photophysical properties of indanthrone derivatives, particularly their ability to absorb light in the visible region, make them promising candidates for applications in photodynamic therapy (PDT). PDT is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[8][9]

Indanthrone Derivatives as Photosensitizers in Photodynamic Therapy

Upon activation by light of a specific wavelength, a photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key ROS responsible for the cytotoxic effects of PDT.[8][10] This process, known as a Type II photochemical reaction, is the primary mechanism for many photosensitizers.[8] A Type I reaction, involving electron transfer to form other ROS like superoxide anions and hydroxyl radicals, can also occur.[10]

Indanthrone and its derivatives, with their extended π-conjugated systems, are capable of absorbing light in the visible spectrum and can act as efficient photosensitizers.

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

This is a standard protocol for assessing the cytotoxicity of compounds against cancer cell lines.[11][12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indanthrone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in PDT-Induced Cell Death

PDT can induce cancer cell death through apoptosis, necrosis, or autophagy.[13][14] The specific pathway activated depends on the photosensitizer, its subcellular localization, the light dose, and the cell type.[14] Many photosensitizers that localize in the mitochondria are potent inducers of apoptosis.[14]

Apoptosis Signaling Pathway:

PDT-induced ROS can cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of this process. PDT can lead to an increase in the Bax/Bcl-2 ratio, promoting apoptosis.

The PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, can also be a target of PDT. Inhibition of this pathway by PDT can suppress cell growth and migration and enhance apoptosis.[1]

Below is a diagram illustrating the general workflow for evaluating the anticancer activity of novel compounds.

The following diagram illustrates a simplified signaling pathway for PDT-induced apoptosis.

Conclusion

Indanthrone derivatives represent a versatile class of compounds with significant potential for development as therapeutic agents, particularly in the field of oncology. Their robust chemical nature, coupled with the tunability of their photophysical and biological properties through chemical modification, makes them attractive scaffolds for drug design. The ability of certain derivatives to act as photosensitizers in photodynamic therapy highlights a promising avenue for future research. Further exploration into the synthesis of novel derivatives, comprehensive characterization of their properties, and detailed investigation into their mechanisms of biological action will be crucial in unlocking their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the exciting and evolving field of indanthrone chemistry.

References

- 1. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of curcumin-related compounds containing inden-2-one for their effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Indanthrone and its Derivatives as Organic Semiconductors in Field-Effect Transistors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction